molecular formula C9H6FNO4S B2510103 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid CAS No. 1094326-59-6

5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid

Cat. No.: B2510103
CAS No.: 1094326-59-6
M. Wt: 243.21
InChI Key: MFJTZWZLLPSZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid is an organic compound that features a fluorine atom, a sulfonyl group, and a cyanomethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the cyanomethyl group through a nucleophilic substitution reaction, followed by sulfonylation and fluorination steps. The reaction conditions often require the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other functional groups.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl and cyanomethyl groups can interact with various amino acid residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    5-((Cyanomethyl)sulfonyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-((Cyanomethyl)sulfonyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

    5-((Cyanomethyl)sulfonyl)-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(cyanomethylsulfonyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4S/c10-8-2-1-6(5-7(8)9(12)13)16(14,15)4-3-11/h1-2,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJTZWZLLPSZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CC#N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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